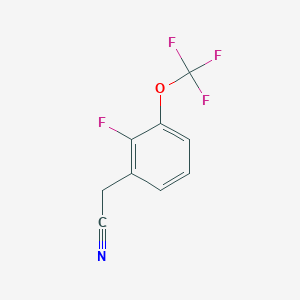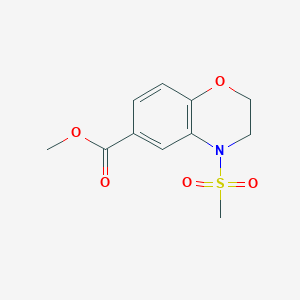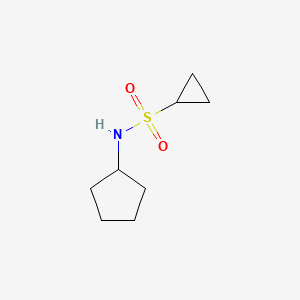
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile can be represented by the linear formula FC6H3(CF3)CH2CN . The InChI code for this compound is 1S/C9H5F4NO/c10-8-6(4-5-14)2-1-3-7(8)15-9(11,12)13/h1-3H,4H2 .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.45 (lit.) and a density of 1.34 g/mL at 25 °C (lit.) . It is a liquid at ambient temperature .Applications De Recherche Scientifique
Reactivity and Characterization
- Unexpected Reactivity : 2-Fluoro-4-(trifluoromethyl)-phenylacetonitrile demonstrates uncommon reactivity, losing three fluorine atoms and forming a trimeric compound. This was characterized using NMR and MS/MS studies, suggesting an unprecedented mechanism (Stazi et al., 2010).
Synthesis Applications
- Novel Synthesis Method : A method for synthesizing α-fluorophenylacetonitriles, which involves treating benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), is applicable to the synthesis of 2-fluoro-2-phenethylamines (Letourneau & Mccarthy, 1985).
Applications in Organic Chemistry
- Trifluoromethoxylation in Pharmaceuticals : The introduction of trifluoromethoxy groups in new drugs has gained interest due to their electron-withdrawing nature and high lipophilicity. A study described the first asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes using trifluoromethyl arylsulfonate (TFMS) (Guo et al., 2017).
- Photoredox Systems for Fluoromethylation : The development of protocols for trifluoromethylation has become vital in synthetic organic chemistry, particularly for pharmaceuticals and agrochemicals. Photoredox catalysis is a promising approach for radical reactions and fluoromethylations (Koike & Akita, 2016).
Characterization and Mechanism Studies
- Characterization of Trifluoroethoxylated Compounds : Direct trifluoroethoxylation led to the substitution of both chloro and fluoro groups in a pyridine derivative, characterized by various spectroscopy methods. A reaction mechanism is suggested for this process (Qian et al., 1994).
Fluoroalkyl Amino Reagents
- Introduction of Fluoro(trifluoromethoxy)methyl Group : Fluoroalkyl amino reagents have been developed for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, which are key in medicinal and agricultural chemistry (Schmitt et al., 2017).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-[2-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-6(4-5-14)2-1-3-7(8)15-9(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIPBYGYZWBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440189.png)


![3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one](/img/structure/B1440194.png)







![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)